molecular formula C16H26N2O B2939735 1-benzyl-N-(3-methoxypropyl)piperidin-4-amine CAS No. 416867-67-9

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine

Cat. No.: B2939735
CAS No.: 416867-67-9
M. Wt: 262.397
InChI Key: SGIOHOBYJACGHT-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-methoxypropyl)piperidin-4-amine (CAS 416867-67-9) is a piperidine-based chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.39 . This amine serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs). A primary application of this compound is its role as a key intermediate in the synthetic pathway of Prucalopride , a selective 5-HT4 receptor agonist used in the treatment of chronic constipation . The synthesis typically involves a reductive amination between 1-(3-methoxypropyl)piperidin-4-one and benzylamine, followed by a catalytic debenzylation to yield the final API precursor . Furthermore, the 1-benzylpiperidine scaffold is a structure of high interest in neuroscience and neuropharmacology . Researchers are actively exploring functionalized 1-benzylpiperidine derivatives for their potential as multitarget-directed ligands for complex neurological disorders such as Alzheimer's disease. These compounds are designed to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and interact with targets such as the serotonin transporter (SERT), aiming to address both cognitive deficits and neuropsychiatric symptoms . As such, this compound provides a crucial starting point for designing and synthesizing novel therapeutic agents. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-19-13-5-10-17-16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIOHOBYJACGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 3-Methoxypropyl Group : In this compound, the 3-methoxypropyl chain enhances solubility and may confer selectivity for epigenetic targets like G9a histone methyltransferase, as inferred from SAR studies of related piperidinyl ureas .
  • Halogenated Phenethyl Groups : The dichlorophenethyl substituent in 1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine increases electrophilicity and enhances binding to NAE, a critical enzyme in the neddylation pathway . This contrasts with the methoxypropyl group, which lacks halogen-mediated hydrophobic interactions.

Physicochemical Properties

  • The benzyl group in the target compound increases logP (~2.98) compared to non-benzylated analogs like 1-(3-methoxypropyl)piperidin-4-amine (logP ~1.3), impacting membrane permeability .
  • Schiff base derivatives exhibit extended π-conjugation, contributing to applications in materials science (e.g., NLO activity) , whereas the methoxypropyl group’s ether linkage may favor metabolic stability.

Biological Activity

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine (CAS No. 416867-67-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core substituted with a benzyl group and a methoxypropyl chain. The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological profile.

1. Antagonistic Properties

Research has indicated that piperidine derivatives, including this compound, exhibit antagonistic activity against specific receptors. For instance, studies on related benzyl-piperidine compounds have demonstrated their effectiveness as antagonists for CC chemokine receptors, particularly CCR3. These compounds have shown potent in vitro functional antagonism, significantly inhibiting eotaxin-induced calcium mobilization in human eosinophils, which is crucial for inflammatory responses .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known to interact with various enzymes, including acetylcholinesterase (AChE) and urease. A study indicated that similar piperidine compounds displayed strong inhibitory activity against AChE, which is vital for neurotransmitter regulation and has implications in treating Alzheimer's disease .

Table 1: Biological Activities of this compound

Activity TypeTargetEffectivenessReference
CCR3 AntagonismHuman EosinophilsPotent
AChE InhibitionAcetylcholinesteraseStrong
Urease InhibitionUreaseModerate

Case Study 1: CCR3 Antagonism

In a study focusing on small molecule antagonists for CCR3, this compound was evaluated alongside other piperidine derivatives. The results indicated that this compound effectively inhibited eosinophil chemotaxis mediated by eotaxin, suggesting its potential use in treating allergic conditions and asthma.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition properties of several piperidine derivatives, including the target compound. The results showed that it exhibited significant inhibition of AChE with an IC50 value comparable to established inhibitors. This finding highlights its potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-N-(3-methoxypropyl)piperidin-4-amine, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology : A typical approach involves alkylation of the piperidine nitrogen. For example, 1-benzylpiperidin-4-amine (precursor) can react with 3-methoxypropyl halides under basic conditions (e.g., K2_2CO3_3 or Cs2_2CO3_3) in polar aprotic solvents like DMF or DMSO at 50–80°C . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Yield optimization may require controlling stoichiometry, temperature, and catalyst use (e.g., CuBr for coupling reactions ).
  • Key Data : In analogous syntheses (e.g., N-cyclopropyl derivatives), yields range from 17–80%, with reaction times spanning 12–48 hours .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodology :

  • NMR : 1^1H NMR should show distinct signals for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), methoxypropyl chain (δ 3.3–3.5 ppm for OCH3_3, δ 1.6–2.0 ppm for CH2_2 groups), and piperidine protons (δ 2.2–3.0 ppm) .
  • Mass Spectrometry : ESI-HRMS or GC-MS confirms molecular weight (e.g., calculated for C16_{16}H26_{26}N2_2O: 262.20 g/mol) and fragmentation patterns (e.g., loss of benzyl or methoxypropyl groups) .
    • Validation : Compare with reference spectra of structurally similar compounds (e.g., 1-benzylpiperidin-4-amine derivatives ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact. Work in a fume hood due to potential volatility. Avoid aqueous disposal; instead, neutralize with acidic/basic solutions and incinerate .
  • Toxicology : Limited acute toxicity data exist, but structurally related piperidines may cause CNS or respiratory irritation. Assume LD50_{50} > 200 mg/kg (oral, rat) without specific data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like opioid or sigma receptors, leveraging piperidine’s conformational flexibility .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values from radioligand assays .

Q. How do stability studies under varying pH, temperature, and light exposure inform storage conditions for this compound?

  • Experimental Design :

  • Accelerated Aging : Store samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation via HPLC every 7 days.
  • Photostability : Expose to UV light (ICH Q1B) and monitor by UV-Vis (λmax_{max} ~255 nm for aromatic systems) .
    • Outcome : Degradation products (e.g., oxidized piperidine rings or cleaved benzyl groups) indicate need for inert atmosphere and dark storage .

Q. What strategies resolve contradictions in reported spectral data or bioactivity for structurally similar piperidine derivatives?

  • Case Analysis : If NMR signals conflict (e.g., δ shifts due to solvent or tautomerism), replicate experiments in deuterated solvents (CDCl3_3 vs. DMSO-d6_6) and compare with literature .
  • Bioactivity : Use SAR studies to isolate effects of substituents (e.g., methoxypropyl vs. isopropyl groups on receptor binding ).

Q. How can factorial design optimize reaction parameters (e.g., solvent, catalyst, temperature) for scaling up synthesis?

  • Design : Apply a 2k^k factorial design to test variables:

  • Factors: Solvent polarity (DMF vs. THF), catalyst loading (0–5 mol% CuBr), temperature (50°C vs. 80°C).
  • Response: Yield and purity .
    • Analysis : ANOVA identifies significant factors; response surface methodology (RSM) refines optimal conditions .

Methodological Resources

  • Synthesis : Reference protocols for piperidine alkylation and purification .
  • Analytical Standards : Thermo Scientific’s 1-benzylpiperidin-4-amine (CAS 50541-93-0) for calibration .
  • Safety : Follow Angene Chemical’s guidelines for hazardous material handling .

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